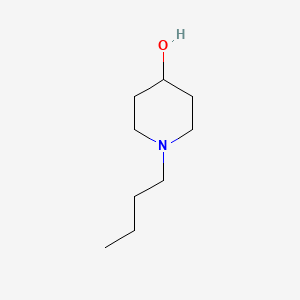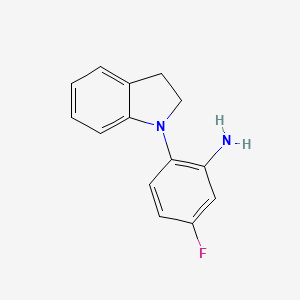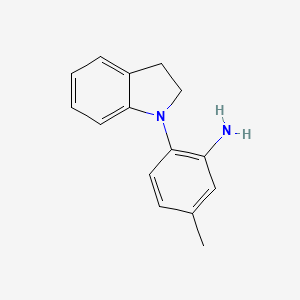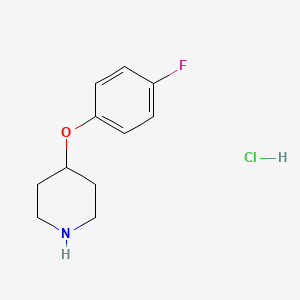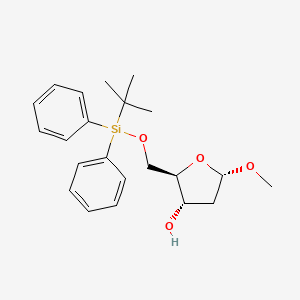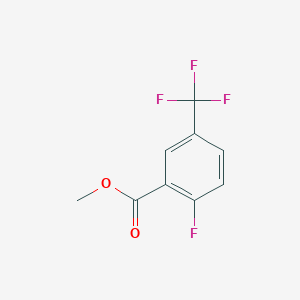
2-氟-5-(三氟甲基)苯甲酸甲酯
描述
Methyl 2-fluoro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F4O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
科学研究应用
Methyl 2-fluoro-5-(trifluoromethyl)benzoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving fluorinated compounds.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
Mode of Action
It’s known that it can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
生化分析
Biochemical Properties
Methyl 2-fluoro-5-(trifluoromethyl)benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in ester hydrolysis, such as esterases, which catalyze the breakdown of ester bonds in the compound. The interaction between Methyl 2-fluoro-5-(trifluoromethyl)benzoate and these enzymes results in the formation of 2-fluoro-5-(trifluoromethyl)benzoic acid and methanol. Additionally, the compound may interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
Methyl 2-fluoro-5-(trifluoromethyl)benzoate has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit certain signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses. Additionally, Methyl 2-fluoro-5-(trifluoromethyl)benzoate can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-fluoro-5-(trifluoromethyl)benzoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to active sites of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways and cellular processes. Additionally, Methyl 2-fluoro-5-(trifluoromethyl)benzoate may activate certain enzymes by stabilizing their active conformations or promoting substrate binding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-fluoro-5-(trifluoromethyl)benzoate can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under normal laboratory conditions but may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to Methyl 2-fluoro-5-(trifluoromethyl)benzoate in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of Methyl 2-fluoro-5-(trifluoromethyl)benzoate vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects may be observed, where a specific dosage level results in a significant change in the compound’s impact on cellular or physiological processes. Toxic effects at high doses may include organ damage, altered metabolic function, and changes in behavior .
Metabolic Pathways
Methyl 2-fluoro-5-(trifluoromethyl)benzoate is involved in various metabolic pathways, including those mediated by esterases and other enzymes. The compound undergoes hydrolysis to form 2-fluoro-5-(trifluoromethyl)benzoic acid and methanol, which can further participate in metabolic reactions. Enzymes such as cytochrome P450 may also be involved in the metabolism of Methyl 2-fluoro-5-(trifluoromethyl)benzoate, leading to the formation of additional metabolites .
Transport and Distribution
Within cells and tissues, Methyl 2-fluoro-5-(trifluoromethyl)benzoate is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes and within cellular compartments. Its localization and accumulation can be influenced by factors such as lipid solubility, molecular size, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of Methyl 2-fluoro-5-(trifluoromethyl)benzoate can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and influence cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-5-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-5-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of methyl 2-fluoro-5-(trifluoromethyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: Methyl 2-fluoro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: Methyl 2-fluoro-5-(trifluoromethyl)benzyl alcohol.
Oxidation: 2-fluoro-5-(trifluoromethyl)benzoic acid.
相似化合物的比较
Methyl 2-fluoro-5-(trifluoromethyl)benzoate can be compared with other fluorinated benzoates, such as:
Methyl 2-fluorobenzoate: Lacks the trifluoromethyl group, resulting in different chemical reactivity and biological activity.
Methyl 4-(trifluoromethyl)benzoate: The trifluoromethyl group is positioned differently on the benzene ring, leading to variations in steric and electronic effects.
Methyl 2-bromo-5-(trifluoromethyl)benzoate: Contains a bromine atom instead of fluorine, which affects its reactivity in substitution and elimination reactions.
The unique combination of fluorine and trifluoromethyl groups in methyl 2-fluoro-5-(trifluoromethyl)benzoate imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
methyl 2-fluoro-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-8(14)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEUYKATVUSDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585917 | |
| Record name | Methyl 2-fluoro-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556112-92-6 | |
| Record name | Methyl 2-fluoro-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


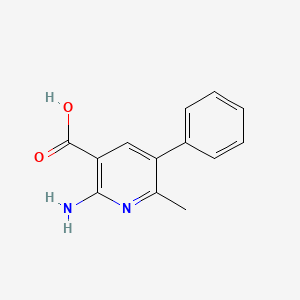
![4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1317658.png)
![1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane](/img/structure/B1317660.png)
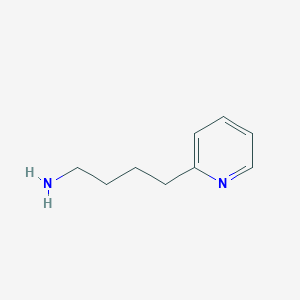

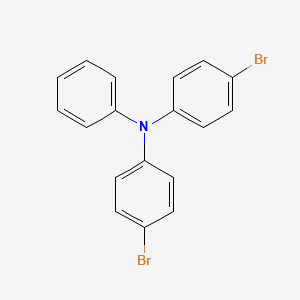
![2-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1317676.png)
